molecular formula C6H8BrNO B2584088 3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole CAS No. 1447960-24-8

3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole

Cat. No.: B2584088
CAS No.: 1447960-24-8
M. Wt: 190.04
InChI Key: KPSVYJYNGKFKQE-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole is a heterocyclic compound that features a bromine atom and an isoxazole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated cyclopentane derivative with a nitrile oxide, leading to the formation of the isoxazole ring . The reaction conditions often require the use of a base and a solvent such as dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Major Products Formed

The major products formed from these reactions include substituted isoxazole derivatives, reduced cyclopentane derivatives, and oxidized isoxazole compounds. These products can have varied applications depending on their functional groups and structural properties.

Scientific Research Applications

3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole: Lacks the bromine atom, leading to different reactivity and applications.

    3-Chloro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.

    3-Iodo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole: Contains an iodine atom, which can lead to different biological activities and synthetic applications.

Uniqueness

3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. This uniqueness makes it valuable for the synthesis of specialized compounds and for studying its distinct biological activities.

Properties

IUPAC Name

3-bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c7-6-4-2-1-3-5(4)9-8-6/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSVYJYNGKFKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)ON=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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